2-Vinylisonicotinic acid

Catalog No.
S6607931
CAS No.
1211520-08-9
M.F
C8H7NO2
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Vinylisonicotinic acid

CAS Number

1211520-08-9

Product Name

2-Vinylisonicotinic acid

IUPAC Name

2-ethenylpyridine-4-carboxylic acid

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h2-5H,1H2,(H,10,11)

InChI Key

QUACWSVKKOKSCU-UHFFFAOYSA-N

SMILES

C=CC1=NC=CC(=C1)C(=O)O

Canonical SMILES

C=CC1=NC=CC(=C1)C(=O)O

2-Vinylisonicotinic acid is a derivative of isonicotinic acid characterized by the presence of a vinyl group attached to the nitrogen atom of the pyridine ring. Its chemical formula is C10H9N1O2C_{10}H_{9}N_{1}O_{2}, and it has a molar mass of approximately 175.19 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly due to its structural similarities to other pyridine derivatives that exhibit biological activity.

Typical of carboxylic acids and vinyl compounds:

  • Esterification: Reacts with alcohols to form esters under acidic conditions.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
  • Cycloaddition: The vinyl group can participate in cycloaddition reactions, such as Diels-Alder reactions, leading to cyclic compounds.

These reactions highlight its versatility as a building block in organic synthesis, particularly in the development of more complex molecules.

Research indicates that 2-vinylisonicotinic acid and its derivatives possess various biological activities. These include:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
  • Anticancer Properties: Some studies have indicated that derivatives may induce apoptosis in cancer cells, making them candidates for further research in cancer therapeutics.
  • Metal Chelation: Like other isonicotinic derivatives, it may exhibit chelating properties, which can enhance its biological efficacy by facilitating the transport of metal ions within biological systems.

2-Vinylisonicotinic acid can be synthesized through several methods:

  • Direct Vinylation: The reaction of isonicotinic acid with a vinyl halide (e.g., vinyl bromide) under basic conditions can yield 2-vinylisonicotinic acid.
  • Oxidative Coupling: Starting from 4-vinylpyridine, oxidative coupling reactions can lead to the formation of this compound.
  • Pyridine Derivative Reactions: Utilizing various pyridine derivatives as starting materials, chemical modifications such as alkylation or acylation can be employed.

These methods underscore the compound's accessibility for synthetic chemists.

2-Vinylisonicotinic acid has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery for antimicrobial and anticancer agents.
  • Organic Synthesis: Its vinyl group allows for further functionalization, making it useful in creating more complex organic molecules.
  • Material Science: It may find applications in developing new materials due to its unique chemical properties.

Interaction studies of 2-vinylisonicotinic acid with various biological targets are essential for understanding its pharmacological profile. These studies typically involve:

  • Enzyme Inhibition Tests: Evaluating how the compound affects enzymes involved in metabolic pathways.
  • Binding Affinity Assessments: Determining how well the compound binds to specific receptors or proteins.
  • Cell Line Studies: Investigating its effects on different cancer cell lines to assess cytotoxicity and mechanism of action.

Such studies are crucial for elucidating the therapeutic potential of this compound.

Several compounds share structural similarities with 2-vinylisonicotinic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Isonicotinic AcidPyridine derivativeCommonly used in tuberculosis treatment
4-VinylpyridineVinyl-substituted pyridineUsed in polymer chemistry
Nicotinic AcidPyridine derivativeActs as a neurotransmitter and is involved in signaling
Picolinic AcidPyridine derivativeKnown for metal chelation properties

Uniqueness

2-Vinylisonicotinic acid stands out due to its vinyl group, which enhances its reactivity compared to other similar compounds. This feature allows for diverse synthetic pathways and potential applications that are not available with more saturated derivatives.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

149.047678466 g/mol

Monoisotopic Mass

149.047678466 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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